molecular formula C15H11ClN2 B14129162 6-(4-Chlorophenyl)quinolin-2-amine

6-(4-Chlorophenyl)quinolin-2-amine

Cat. No.: B14129162
M. Wt: 254.71 g/mol
InChI Key: CAWHKPJUIVRGRJ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)quinolin-2-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chlorine atom on the phenyl ring and an amine group on the quinoline ring makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)quinolin-2-amine typically involves the cyclization of an appropriate precursor. One common method is the reaction of 4-chloroaniline with 2-aminobenzophenone under acidic conditions to form the quinoline ring. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)quinolin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

6-(4-Chlorophenyl)quinolin-2-amine can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the chlorine atom and the amine group enhances its reactivity and potential for various applications.

Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

6-(4-chlorophenyl)quinolin-2-amine

InChI

InChI=1S/C15H11ClN2/c16-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(17)18-14/h1-9H,(H2,17,18)

InChI Key

CAWHKPJUIVRGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(C=C3)N)Cl

Origin of Product

United States

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